molecular formula C11H21ClN2O3 B1585165 Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride CAS No. 69418-26-4

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

Cat. No. B1585165
Key on ui cas rn: 69418-26-4
M. Wt: 264.75 g/mol
InChI Key: PKBWOCHWPFCSLN-UHFFFAOYSA-M
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Patent
US05763523

Procedure details

General polymerization procedure. AMD, acryloxyethyltrimethylammonium chloride, ammonium sulfate, glutaric acid solution, ethylenediaminetetraacetic acid tetra sodium salt solution, isopropanol, tert-butyl hydroperoxide solution, and Dl water are combined and the pH adjusted to 3.5 with sulfuric acid. Sorbitan monooleate is combined with low odor paraffin oil . The aqueous solution is slowly added to the oil solution and the combined mixture homogenized until a viscosity of 1200-1500 cps is obtained. The emulsion is sparged with nitrogen. The emulsion is heated to 40° C. The metabisulfite (MBS) solution is added at a rate to keep the reaction temperature between 40°-45° C. This is maintained until the reaction conversion is at least 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
solvent
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl-:1].[C:2]([O:6][CH2:7][CH2:8][N+:9]([CH3:12])([CH3:11])[CH3:10])(=[O:5])[CH:3]=[CH2:4].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(O)(=O)CCCC(O)=O.[Na+].[Na+].[Na+].[Na+].C(N(CC([O-])=O)CC([O-])=O)C[N:35](CC([O-])=O)CC([O-])=O.C(OO)(C)(C)C.S(=O)(=O)(O)O.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C(O)(C)C>[C:2]([NH2:35])(=[O:6])[CH:3]=[CH2:4].[Cl-:1].[C:2]([O:6][CH2:7][CH2:8][N+:9]([CH3:11])([CH3:10])[CH3:12])(=[O:5])[CH:3]=[CH2:4] |f:0.1,2.3.4,6.7.8.9.10,16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Nine
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the combined mixture homogenized until a viscosity of 1200-1500 cps
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
General polymerization procedure
ADDITION
Type
ADDITION
Details
The aqueous solution is slowly added to the oil solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The emulsion is sparged with nitrogen
ADDITION
Type
ADDITION
Details
The metabisulfite (MBS) solution is added at a rate
CUSTOM
Type
CUSTOM
Details
between 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
This is maintained until the reaction conversion

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)N.[Cl-].C(C=C)(=O)OCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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